Improved Lipophilicity Profile for CNS Drug Discovery: 4-(Azetidin-3-yl)morpholin-3-one vs. 4-(Azetidin-3-yl)morpholine
4-(Azetidin-3-yl)morpholin-3-one exhibits a significantly lower predicted partition coefficient (XLogP3-AA = -1.2) compared to its direct analog 4-(azetidin-3-yl)morpholine (XLogP3-AA = 0.1) [1][2]. This difference is attributable to the presence of the lactam carbonyl in the morpholin-3-one ring. The more negative logP value suggests enhanced aqueous solubility and potentially improved central nervous system (CNS) penetration profiles, which are critical for neurological drug development .
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.2 |
| Comparator Or Baseline | 4-(Azetidin-3-yl)morpholine, XLogP3-AA = 0.1 |
| Quantified Difference | ΔXLogP3-AA = 1.3 units |
| Conditions | Computational prediction using PubChem's XLogP3 algorithm. |
Why This Matters
For CNS drug discovery, a lower logP is often associated with better water solubility and reduced non-specific tissue binding, which can translate to a superior pharmacokinetic profile and lower effective doses in vivo.
- [1] PubChem. 4-(Azetidin-3-yl)morpholin-3-one. Computed Properties: XLogP3-AA. View Source
- [2] PubChem. 4-(Azetidin-3-yl)morpholine. Computed Properties: XLogP3-AA. View Source
